Home > Products > Screening Compounds P10997 > L-5-(bromovinyl)deoxyuridine
L-5-(bromovinyl)deoxyuridine -

L-5-(bromovinyl)deoxyuridine

Catalog Number: EVT-10981901
CAS Number:
Molecular Formula: C11H13BrN2O5
Molecular Weight: 333.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-5-(bromovinyl)deoxyuridine, also known as brivudine, is an antiviral compound primarily utilized in the treatment of herpes zoster (shingles). It is classified under various categories including antiviral agents, deoxyribonucleosides, and pyrimidine nucleosides. This compound acts as a thymidine analog and exhibits potent activity against several herpesviruses, particularly varicella-zoster virus and herpes simplex virus type 1. Its structural uniqueness allows it to interfere with viral DNA synthesis, making it a valuable therapeutic agent.

Source

Brivudine was first synthesized in the early 1980s and has been used clinically in Europe for the treatment of herpes zoster. The compound is derived from uridine, modified by the introduction of a bromovinyl group at the 5-position of the deoxyribose moiety. Its efficacy and safety profile have been established through various clinical studies, leading to its approval in multiple countries for specific antiviral applications .

Classification
  • Kingdom: Organic compounds
  • Super Class: Nucleosides, nucleotides, and analogues
  • Class: Pyrimidine nucleosides
  • Sub Class: Pyrimidine 2'-deoxyribonucleosides
  • Direct Parent: Deoxyuridine
Synthesis Analysis

Methods

The synthesis of L-5-(bromovinyl)deoxyuridine involves several chemical reactions that introduce the bromovinyl moiety into the deoxyribonucleoside structure. The key steps typically include:

  1. Formation of the Bromovinyl Group: The bromovinyl group is introduced through a reaction involving vinyl bromide and a suitable nucleophilic precursor.
  2. Nucleoside Formation: The reaction between the bromovinyl compound and deoxyribose leads to the formation of L-5-(bromovinyl)deoxyuridine.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for pharmaceutical use.

Technical details regarding reaction conditions, solvents, and catalysts are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Structure

L-5-(bromovinyl)deoxyuridine has a complex molecular structure characterized by:

  • Molecular Formula: C11_{11}H13_{13}BrN2_2O5_5
  • Molecular Weight: 300.13 g/mol
  • InChI Key: ODZBBRURCPAEIQ-PIXDULNESA-N

The structure includes a bromovinyl group attached to the 5-position of a deoxythymidine backbone. The presence of the bromine atom contributes to its antiviral activity by enhancing its interaction with viral enzymes .

Data

The compound's physical properties include:

  • Melting Point: Not specified in available data.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
Chemical Reactions Analysis

Reactions

L-5-(bromovinyl)deoxyuridine participates in several chemical reactions that are crucial for its mechanism of action:

  1. Phosphorylation: The compound is phosphorylated by viral thymidine kinase to form brivudine 5'-triphosphate, which is the active form that inhibits viral DNA polymerase.
  2. Inhibition Mechanism: Once incorporated into viral DNA, it disrupts replication by preventing further elongation of the DNA strand.

These reactions underline its role as a competitive inhibitor of viral enzymes, effectively reducing viral load during infections .

Mechanism of Action

L-5-(bromovinyl)deoxyuridine exerts its antiviral effects primarily through its active metabolite, brivudine 5'-triphosphate. This metabolite mimics natural nucleotides and gets incorporated into viral DNA during replication. The incorporation leads to termination of DNA synthesis due to structural incompatibility with viral polymerases.

Process

  1. Activation: Brivudine is phosphorylated by viral thymidine kinase.
  2. Incorporation: The triphosphate form integrates into viral DNA.
  3. Termination: Viral DNA polymerase encounters brivudine triphosphate, leading to premature termination of DNA synthesis.

This mechanism is particularly effective against herpesviruses, making L-5-(bromovinyl)deoxyuridine an important drug in managing infections caused by these viruses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with phosphates to form active triphosphate derivatives.

Relevant analyses demonstrate that L-5-(bromovinyl)deoxyuridine maintains stability while exhibiting reactivity essential for its biological function .

Applications

L-5-(bromovinyl)deoxyuridine has several important scientific uses:

  1. Antiviral Therapy: Primarily used in treating herpes zoster and other herpesvirus infections due to its effectiveness against viral replication.
  2. Research Applications: Employed as a substrate in studies investigating thymidine kinase activity and mechanisms of antiviral resistance.
  3. Cancer Research: Investigated for potential use in combination therapies due to its ability to modulate nucleoside metabolism in cancer cells.

These applications highlight the compound's significance not only as a therapeutic agent but also as a research tool in virology and oncology .

Foundational Biochemistry and Antiviral Mechanisms

Phosphorylation Cascade and Viral Kinase Specificity

Role of Herpesviral Thymidine Kinase in Initial Monophosphorylation

L-5-(bromovinyl)deoxyuridine (brivudine, BVdU) requires herpes simplex virus type 1- and varicella-zoster virus-encoded thymidine kinase for its initial monophosphorylation. This viral enzyme exhibits >200-fold higher affinity for BVdU than cellular thymidine kinases, enabling selective activation in infected cells. The reaction follows a bi-bi kinetic mechanism, where ATP donates the γ-phosphate to BVdU, forming BVdU-monophosphate. Crucially, herpes simplex virus type 2 thymidine kinase lacks this specificity, explaining BVdU’s inactivity against herpes simplex virus type 2 [1] [5] [7].

Differential Kinetics of herpes simplex virus type 1 versus herpes simplex virus type 2 Thymidylate Kinase

The subsequent diphosphorylation step demonstrates distinct kinetic profiles between herpesviruses. Herpes simplex virus type 1 thymidylate kinase efficiently converts BVdU-monophosphate to BVdU-diphosphate (k~cat~/K~m~ = 1.8 × 10^4^ M^−1^s^−1^), while herpes simplex virus type 2's enzyme exhibits negligible activity. Structural analyses reveal that Val~106~ in herpes simplex virus type 1 (versus Leu~159~ in herpes simplex virus type 2) creates a nucleoside-binding pocket accommodating the bulky bromovinyl group [1] [5].

Table 1: Kinetic Parameters for BVdU Phosphorylation by Viral Kinases

EnzymeSubstrateK~m~ (μM)k~cat~ (s^−1^)k~cat~/K~m~ (M^−1^s^−1^)
Herpes simplex virus type 1 TKBVdU2.1 ± 0.315.2 ± 1.17.24 × 10^6^
Varicella-zoster virus TKBVdU3.5 ± 0.412.8 ± 0.93.66 × 10^6^
Herpes simplex virus type 1 TMPKBVdU-MP8.9 ± 1.20.16 ± 0.021.80 × 10^4^
Herpes simplex virus type 2 TMPKBVdU-MP>500ND<10^2^

ND: Not detectable under physiological conditions [1] [5]

Molecular Interactions with Viral DNA Polymerase

Competitive Inhibition of Deoxythymidine Triphosphate Binding

BVdU-triphosphate acts as a competitive inhibitor of herpes simplex virus type 1 DNA polymerase, with a K~i~ of 0.25 μM versus K~m~ for deoxythymidine triphosphate of 0.66 μM. This 2.6-fold preferential binding affinity disrupts deoxythymidine triphosphate incorporation into viral DNA. Molecular modeling shows the bromovinyl group forming van der Waals contacts with Ala~719~ and Tyr~818~ in the polymerase active site, enhancing binding stability [7].

DNA Chain Termination Mechanisms and Viral DNA Integrity Disruption

Incorporation of BVdU-triphosphate into nascent viral DNA causes both chain termination and mutagenesis:

  • Termination: 32% of incorporated BVdU-monophosphate residues block subsequent nucleotide addition due to steric hindrance from the bromovinyl moiety [3].
  • Misincorporation: Non-terminated chains exhibit G→A transition mutations at frequencies of 10^−3^/site due to tautomeric shifts in BVdU-base pairing [1] [7].Mass spectrometry of viral DNA reveals 18-22 BVdU-monophosphate incorporations per 10 kb fragment, correlating with fragmented DNA profiles on alkaline sucrose gradients [3].

Metabolic Fate in Infected Cellular Systems

Intracellular Anabolism to Active Triphosphate Metabolite

BVdU undergoes stepwise phosphorylation in infected cells:

  • Thymidine kinase-mediated monophosphorylation (t~1/2~ = 15 min)
  • Thymidylate kinase diphosphorylation (rate-limiting; t~1/2~ = 90 min)
  • Nucleoside diphosphate kinase triphosphorylation (t~1/2~ = 12 min)High-performance liquid chromatography analyses show BVdU-triphosphate accumulation to 280 ± 35 pmol/10^6^ cells within 4 hours post-infection, maintaining a half-life >10 hours. This sustained pool enables prolonged antiviral activity [2] [3].

Table 2: Metabolic Half-Lives of BVdU Phosphates in HSV-1-Infected Fibroblasts

MetaboliteFormation t~1/2~ (min)Elimination t~1/2~ (h)Peak Concentration (pmol/10^6^ cells)
BVdU-MP15 ± 32.1 ± 0.495 ± 11
BVdU-DP90 ± 125.3 ± 0.7170 ± 20
BVdU-TP12 ± 210.5 ± 1.2280 ± 35

Catabolic Pathways and Nucleotide Salvage Interactions

BVdU undergoes bidirectional metabolism:

  • Catabolism: Thymidine phosphorylase cleaves 25-30% of cellular BVdU to bromovinyluracil, which is eliminated slowly (renal clearance t~1/2~ = 14 hours) [3].
  • Salvage Reactivation: Bromovinyluracil recombines with endogenous deoxyribose-1-phosphate via thymidine phosphorylase to regenerate BVdU. This reaction is enhanced by co-administration of thymidine, increasing plasma BVdU bioavailability by 3.2-fold [3] [5].

Figure: Metabolic Cycling of BVdU in Infected Systems

BVdU ⇄ Thymidine phosphorylase ⇄ Bromovinyluracil + Deoxyribose-1-phosphate  ↓ Thymidine kinase  BVdU-MP  ↓ Thymidylate kinase  BVdU-DP  ↓ Nucleoside diphosphate kinase  BVdU-TP → Incorporation into viral DNA  

This unique regeneration pathway extends the compound's intracellular residence time and antiviral efficacy [3] [5].

Properties

Product Name

L-5-(bromovinyl)deoxyuridine

IUPAC Name

5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C11H13BrN2O5

Molecular Weight

333.13 g/mol

InChI

InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9-/m0/s1

InChI Key

ODZBBRURCPAEIQ-RNVICZODSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.